REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:4]=1[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[H][H].[CH3:18]O>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:4]=1[CH2:5][CH2:6][C:7]([O:9][CH3:18])=[O:8]
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Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC(=O)O)C=CC(=C1)OC
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
catalyst
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
more fresh catalyst is added
|
Type
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CUSTOM
|
Details
|
the catalyst is removed
|
Type
|
CONCENTRATION
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Details
|
the solution is concentrated to about 200 ml, 20 ml of an approx. 2.4 M methanolic hydrochloric acid solution
|
Type
|
ADDITION
|
Details
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are added
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CUSTOM
|
Details
|
The methanol is removed in vacuo
|
Type
|
WASH
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Details
|
the organic phase is washed with NaHCO3 solution and saturated NaCl solution (50 ml each 3 times)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)OC)CCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |